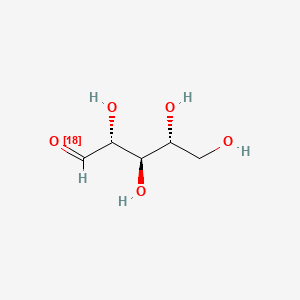
D-Ribose-18O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Ribose-18O is a stable isotope-labeled form of D-Ribose, where the oxygen atom at the 18th position is replaced with the heavier isotope, oxygen-18. D-Ribose is a naturally occurring pentose sugar that plays a crucial role in the formation of adenosine triphosphate (ATP), which is essential for cellular energy metabolism. The labeled version, this compound, is primarily used in scientific research to trace metabolic pathways and study biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Ribose-18O can be synthesized through various methods, including chemical synthesis and fermentation. Another method involves the enzymatic hydrolysis of yeast RNA, which yields D-Ribose that can be subsequently labeled with oxygen-18 .
Industrial Production Methods: Industrial production of this compound often relies on fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of D-Ribose, which is then labeled with oxygen-18 through controlled fermentation conditions . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: D-Ribose-18O undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, this compound can be converted to D-ribonic acid or D-ribono-1,4-lactone under specific conditions . Reduction reactions can yield D-arabitol, while substitution reactions can introduce different functional groups into the ribose molecule .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product, with temperature, pH, and solvent choice playing critical roles .
Major Products Formed: Major products formed from these reactions include D-ribonic acid, D-ribono-1,4-lactone, and D-arabitol. These products are valuable intermediates in various biochemical and industrial processes .
Aplicaciones Científicas De Investigación
D-Ribose-18O has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tracer to study metabolic pathways and enzyme mechanisms . In biology, it helps elucidate the role of ribose in nucleic acid synthesis and energy metabolism . In medicine, this compound is used to investigate the effects of ribose supplementation on conditions like chronic fatigue syndrome and heart disease . Industrially, it is employed in the production of antiviral and anticancer drugs .
Mecanismo De Acción
D-Ribose-18O exerts its effects by participating in the pentose phosphate pathway, where it is converted to ribose-5-phosphate. This compound is crucial for the synthesis of nucleotides and nucleic acids. Additionally, this compound enhances ATP production, which is vital for cellular energy metabolism . The molecular targets and pathways involved include the activation of adenosine monophosphate-activated protein kinase (AMPK) and the regulation of energy homeostasis .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to D-Ribose-18O include other isotopically labeled sugars such as D-Glucose-13C and D-Fructose-13C. These compounds are also used as tracers in metabolic studies .
Uniqueness: The uniqueness of this compound lies in its specific labeling with oxygen-18, which allows for precise tracking of metabolic processes involving ribose. This makes it particularly valuable in studies focused on nucleic acid metabolism and energy production .
Propiedades
Fórmula molecular |
C5H10O5 |
|---|---|
Peso molecular |
152.13 g/mol |
Nombre IUPAC |
(2R,3R,4R)-2,3,4,5-tetrahydroxypentan(18O)al |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i6+2 |
Clave InChI |
PYMYPHUHKUWMLA-ABCPKWAGSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@H](C=[18O])O)O)O)O |
SMILES canónico |
C(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)
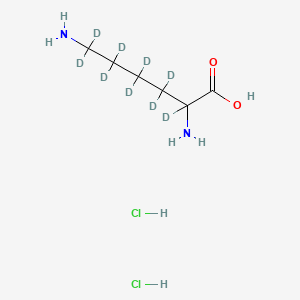
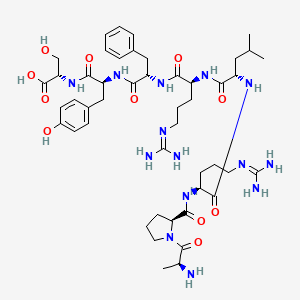

![2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)
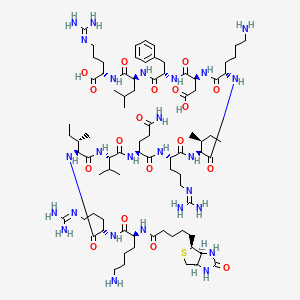
![(4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide](/img/structure/B12398183.png)
![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)
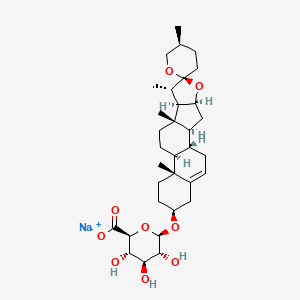
![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398199.png)
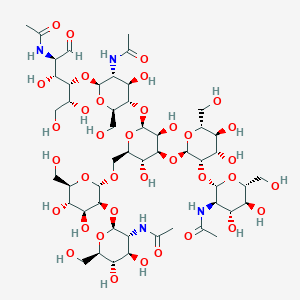

![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)
